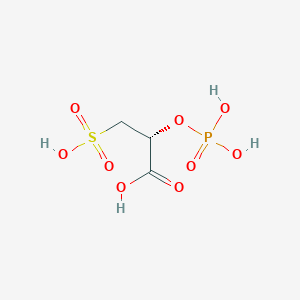

(2R)-O-phospho-3-sulfolactic acid

CAS No.:

Cat. No.: VC1575349

Molecular Formula: C3H7O9PS

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7O9PS |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (2R)-2-phosphonooxy-3-sulfopropanoic acid |

| Standard InChI | InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |

| Standard InChI Key | CABHHUMGNFUZCZ-REOHCLBHSA-N |

| Isomeric SMILES | C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

| SMILES | C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

| Canonical SMILES | C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

(2R)-O-phospho-3-sulfolactic acid is characterized by a precise molecular structure with multiple functional groups. The compound contains both phosphate and sulfonate moieties attached to a propanoic acid backbone, resulting in a molecule with significant polarity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C3H7O9PS |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (2R)-2-phosphonooxy-3-sulfopropanoic acid |

| Standard InChI | InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |

| Standard InChIKey | CABHHUMGNFUZCZ-REOHCLBHSA-N |

| Isomeric SMILES | C(C@@HOP(=O)(O)O)S(=O)(=O)O |

| PubChem Compound ID | 443249 |

Table 1: Chemical properties of (2R)-O-phospho-3-sulfolactic acid

Structural Features

The compound possesses a distinct stereochemistry with an R-configuration at the C2 position, which is critical for its biological function. This stereoselectivity ensures proper recognition by the enzymes involved in coenzyme M biosynthesis. The molecule contains three key functional groups:

-

A carboxylic acid group (-COOH)

-

A phosphate ester group at the C2 position

-

A sulfonate group at the C3 position

This unique combination of functional groups makes (2R)-O-phospho-3-sulfolactic acid a carboxyalkyl phosphate and a carboxyalkanesulfonic acid, functionally related to rac-lactic acid . It can also be considered a conjugate acid of (2R)-2-O-phosphonato-3-sulfonatolactate(4-) .

Biosynthesis

Enzymatic Formation

The biosynthesis of (2R)-O-phospho-3-sulfolactic acid represents the first step in the coenzyme M biosynthetic pathway in methanogenic archaea. This reaction is catalyzed by (2R)-phospho-3-sulfolactate synthase, also known as ComA .

ComA catalyzes a stereospecific Michael addition reaction where sulfite (SO3^2-) is added to phosphoenolpyruvate (PEP) to form (2R)-O-phospho-3-sulfolactic acid . This reaction proceeds through the following mechanism:

-

Nucleophilic attack of sulfite on the β-carbon of phosphoenolpyruvate

-

Formation of a C-S bond

-

Protonation at the α-carbon to create the R-stereocenter

The enzyme performs this reaction over a broad range of temperature and pH conditions, reflecting the diverse environments inhabited by methanogenic archaea .

Enzyme Characteristics

| Characteristic | Description |

|---|---|

| Enzyme Type | Sulfonate-biosynthesizing enzyme |

| Cofactor Requirement | Mg²⁺ |

| Reaction Catalyzed | Stereospecific Michael addition of sulfite to phosphoenolpyruvate |

| pH Range | Broad |

| Temperature Range | Broad (includes hyperthermophilic conditions) |

| Inhibition | Moderate inhibition by substrate and product analogs |

Table 2: Key characteristics of ComA, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid biosynthesis

Biological Role in Coenzyme M Production

Pathway Context

(2R)-O-phospho-3-sulfolactic acid serves as a critical intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), which functions as the terminal methyl carrier in methanogenesis . The complete pathway from (2R)-O-phospho-3-sulfolactic acid to coenzyme M involves several enzymatic steps:

-

Dephosphorylation of (2R)-O-phospho-3-sulfolactic acid to form 3-sulfolactate

-

Oxidation of 3-sulfolactate

-

Decarboxylation of the oxidized intermediate

-

Reductive thiolation to form coenzyme M

This pathway highlights the central role of (2R)-O-phospho-3-sulfolactic acid as the initial precursor in this essential biochemical process .

Significance in Methanogenesis

Coenzyme M, the end product of this biosynthetic pathway, serves as the terminal methyl carrier in methanogenesis, a process of fundamental importance in the global carbon cycle and in energy production by methanogenic archaea . As the first intermediate in this pathway, (2R)-O-phospho-3-sulfolactic acid is essential for:

-

The production of methane in anaerobic environments

-

Energy conservation in methanogenic archaea

-

Carbon cycling in anaerobic ecosystems

This positions (2R)-O-phospho-3-sulfolactic acid as a molecule of significant ecological and biochemical importance .

Enzymatic Processing

Dephosphorylation

Following its biosynthesis, (2R)-O-phospho-3-sulfolactic acid undergoes dephosphorylation catalyzed by phosphosulfolactate phosphohydrolase (ComB) . This represents the second step in the coenzyme M biosynthetic pathway.

ComB is a Mg²⁺-dependent acid phosphatase with specificity for 2-hydroxycarboxylic acid phosphate esters . It efficiently hydrolyzes:

-

rac-2-phosphosulfolactate

-

(S)-2-phospholactate

-

Phosphoglycolate

-

Both enantiomers of 2-phosphomalate

Unlike previously studied phosphoglycolate phosphatases, ComB has distinctive characteristics:

| Characteristic | ComB Feature |

|---|---|

| pH Optimum | Low pH optimum for activity |

| Substrate Specificity | Narrow |

| Sequence Homology | Amino acid sequence dissimilar to any biochemically characterized protein |

| Catalytic Capability | Can catalyze transphosphorylation reactions |

| Mechanism | Functions via covalent phosphoenzyme intermediates |

Table 3: Distinctive features of ComB, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid dephosphorylation

Evolutionary Distribution

Interestingly, homologs of comB (the gene encoding ComB) have been identified in diverse organisms including:

-

All available cyanobacterial genome sequences

-

Genomes from phylogenetically diverse bacteria

-

Various archaeal genomes

Most of these organisms lack homologs of other coenzyme M biosynthetic genes, suggesting that comB has been recruited frequently into new metabolic pathways throughout evolutionary history . This broad and disparate distribution highlights the versatility of this enzymatic function beyond its role in coenzyme M biosynthesis.

Research Applications and Significance

Metabolomics Studies

Recent metabolomics research has identified (2R)-O-phospho-3-sulfolactic acid as a metabolite of interest in various biological systems. In a study focusing on traditional Chinese medicine formulations and their effects on weaned yaks, (2R)-O-phospho-3-sulfolactic acid was identified among differentially abundant metabolites . This suggests potential roles or effects of this compound beyond its established function in methanogenic archaea.

Biochemical Significance

The study of (2R)-O-phospho-3-sulfolactic acid and its associated enzymes has provided significant insights into:

-

The evolutionary history of methanogenesis and sulfate reduction

-

The development of novel enzyme families

-

The biochemical adaptations of archaea to extreme environments

-

The interplay between phosphate and sulfonate metabolism

Research into phosphonate and phosphinate metabolism pathways, where (2R)-O-phospho-3-sulfolactic acid features prominently, has revealed interconnections between seemingly distinct metabolic processes . This compound thus serves as a window into the complex evolutionary history of central metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume